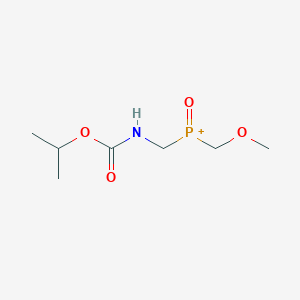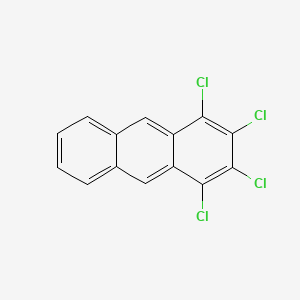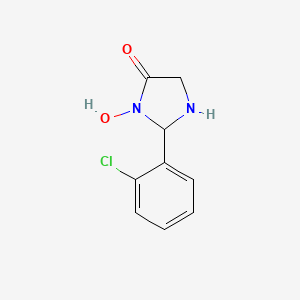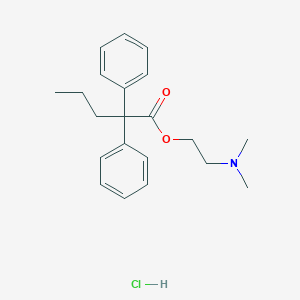
2-(Dimethylamino)ethyl 2,2-diphenylpentanoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)ethyl 2,2-diphenylpentanoate;hydrochloride is an organic compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group and a diphenylpentanoate moiety, making it a subject of interest for researchers and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 2,2-diphenylpentanoate;hydrochloride typically involves the reaction of 2,2-diphenylpentanoic acid with 2-(dimethylamino)ethanol in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the ester linkage. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)ethyl 2,2-diphenylpentanoate;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-(Dimethylamino)ethyl 2,2-diphenylpentanoate;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)ethyl 2,2-diphenylpentanoate;hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, leading to various physiological effects. The compound may also influence cellular pathways, contributing to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)ethanol: A related compound with similar chemical properties.
2-(Dimethylamino)ethyl methacrylate: Used in polymer synthesis and has comparable functional groups.
2-(Dimethylamino)ethyl chloride: Another compound with a dimethylamino group, used in organic synthesis.
Uniqueness
2-(Dimethylamino)ethyl 2,2-diphenylpentanoate;hydrochloride is unique due to its specific structure, which combines the properties of the dimethylamino group and the diphenylpentanoate moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
25347-16-4 |
|---|---|
Formule moléculaire |
C21H28ClNO2 |
Poids moléculaire |
361.9 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl 2,2-diphenylpentanoate;hydrochloride |
InChI |
InChI=1S/C21H27NO2.ClH/c1-4-15-21(18-11-7-5-8-12-18,19-13-9-6-10-14-19)20(23)24-17-16-22(2)3;/h5-14H,4,15-17H2,1-3H3;1H |
Clé InChI |
MKJKTASGDHIPOS-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


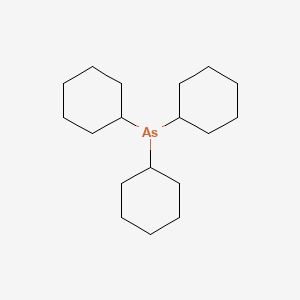
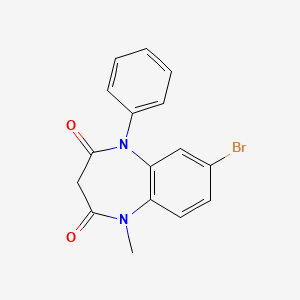
![4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline](/img/structure/B14697358.png)
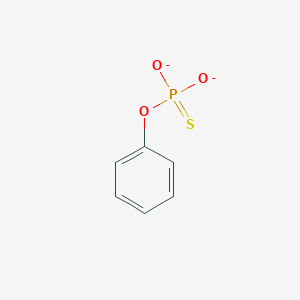
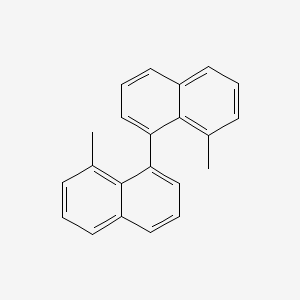


![2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14697384.png)
